molecular formula C13H19ClN4OS B2729510 2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride CAS No. 1049736-40-4

2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride

Cat. No.: B2729510
CAS No.: 1049736-40-4
M. Wt: 314.83
InChI Key: PDRAPFNKULUWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride features a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further functionalized with a hydroxethyl (-CH₂CH₂OH) group, and the compound exists as a hydrochloride salt.

Properties

IUPAC Name

2-[4-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS.ClH/c1-10-8-11-12(14-9-15-13(11)19-10)17-4-2-16(3-5-17)6-7-18;/h8-9,18H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRAPFNKULUWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution

Step 1: Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine
Thieno[2,3-d]pyrimidin-4(3H)-one is chlorinated using Vilsmeier-Haack reagent (POCl₃/DMF) to yield the 4-chloro intermediate. For example, chlorination of 6-methylthieno[2,3-d]pyrimidin-4-one (4 ) with POCl₃ at 80°C for 4 hours achieves 98% conversion to 4-chloro-6-methylthieno[2,3-d]pyrimidine (5a ).

Step 2: Piperazine-Ethanol Substitution
The 4-chloro intermediate reacts with 1-(2-hydroxyethyl)piperazine in acetonitrile or DMF, catalyzed by N,N-diisopropylethylamine (DIPEA) or DBU. For instance, heating 5a (0.15 mmol) with 1-(2-hydroxyethyl)piperazine (0.23 mmol) and DBU (0.23 mmol) in acetonitrile at 60°C for 4 hours affords the free base in 86% yield.

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1–2 M in ethanol) at 0–5°C, followed by recrystallization from methanol/ethyl acetate to yield the hydrochloride salt.

Table 1: Reaction Conditions for Route 1

Parameter Value Source
Chlorination Reagent POCl₃/DMF
Substitution Catalyst DBU
Solvent Acetonitrile
Reaction Temperature 60°C
Yield (Free Base) 86%

Route 2: Coupling Reagent-Mediated Synthesis

Step 1: Activation of Thieno[2,3-d]pyrimidin-4-one
The 4-oxo group of 6-methylthieno[2,3-d]pyrimidin-4(3H)-one is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in acetonitrile. For example, treatment of 4a (0.15 mmol) with BOP (0.20 mmol) and DBU (0.23 mmol) generates an activated intermediate.

Step 2: Coupling with Piperazine-Ethanol
The activated intermediate reacts with 1-(2-hydroxyethyl)piperazine at room temperature for 12 hours, followed by heating at 60°C for 4 hours. Purification via flash chromatography (CH₂Cl₂/MeOH 100:1) yields the free base (77%).

Step 3: Salt Formation
Analogous to Route 1, treatment with HCl in ethanol produces the hydrochloride salt.

Table 2: Key Advantages of Route 2

Feature Detail Source
Avoids Chlorination Uses stable 4-oxo precursor
Mild Conditions Room temperature initiation
Compatibility Tolerates electron-rich groups

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvents : Acetonitrile and DMF are optimal for substitution reactions due to high polarity and boiling points.
  • Bases : DBU outperforms triethylamine (TEA) in deprotonating piperazine, reducing side products like N,N-bis-alkylated derivatives.

Protecting Group Strategies

The ethanol hydroxyl group may require protection during coupling. In Route 2, unprotected ethanol is tolerated, but silyl ether protection (e.g., TBDMS) could enhance yields in sensitive reactions.

Purification Techniques

  • Flash Chromatography : Silica gel with CH₂Cl₂/MeOH (100:1 to 50:1) effectively isolates the free base.
  • Recrystallization : Methanol or ethanol/ethyl acetate mixtures produce high-purity hydrochloride crystals.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : C=N stretches at 1,647–1,623 cm⁻¹ and O–H (ethanol) at 3,400–3,200 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, C5–H), 7.79 (d, 2H, aromatic), 3.60–4.10 (m, 8H, piperazine), 2.50 (s, 3H, CH₃), 2.30 (t, 2H, CH₂OH).

Purity Assessment

HPLC (C18 column, 70:30 H₂O/MeCN) shows ≥98% purity for the hydrochloride salt.

Industrial and Regulatory Considerations

Scalability

Route 1 is preferred for large-scale synthesis due to fewer steps and lower reagent costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thienopyrimidine core can be reduced under hydrogenation conditions to form the corresponding dihydro derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Dihydro derivatives

    Substitution: Alkylated or acylated piperazine derivatives

Scientific Research Applications

2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with cell proliferation, survival, and migration, making it a potential anticancer agent.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Core Substituents (Position 4) Position 6 Substituent Key Functional Groups Reference
Target Compound Piperazine-ethanol Methyl -CH₂CH₂OH -
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-... 3,4-Dichlorophenyl, 4-fluorophenyl Methyl -Cl, -F
2-Chloro-6-(4-methanesulfonyl-piperazin... Morpholine, methanesulfonyl Methanesulfonyl-piperazinylmethyl -SO₂CH₃

Table 2: Analytical Methods for Piperazine Derivatives

Compound Type HPLC Mobile Phase Buffer pH Application Reference
Cetirizine-related compounds Methanol/sodium perchlorate (gradient) 2.7 Purity testing
Thienopyrimidine derivatives Not specified - Synthetic intermediate analysis

Research Findings and Implications

  • Synthetic Flexibility: The patent EP2340347A1 demonstrates the feasibility of modifying thienopyrimidines via Suzuki coupling, a strategy applicable to the target compound for introducing aryl groups at position 2 .
  • Lipophilicity vs. Polarity : The ECHEMI compound’s dichlorophenyl/fluorophenyl groups suggest enhanced lipophilicity, while the target compound’s hydroxethyl group may improve aqueous solubility for systemic delivery .
  • Regulatory Considerations: Impurity profiling methods (e.g., triazolo-pyridinone standards) underscore the need for rigorous quality control in piperazine-based pharmaceuticals .

Biological Activity

2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of kinase modulation and its implications in therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a piperazine moiety via an ethyl chain. The presence of a methyl group on the thieno-pyrimidine ring enhances its pharmacological profile.

  • Molecular Formula : C13H18ClN5OS
  • Molecular Weight : 317.83 g/mol
  • IUPAC Name : 2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride

Kinase Inhibition

Research indicates that this compound exhibits significant activity against various protein kinases, particularly c-KIT and mutant forms associated with certain cancers. The mechanism involves competitive inhibition, which can lead to reduced cell proliferation in kinase-driven malignancies.

Kinase Target Inhibition Type IC50 (µM)
c-KITCompetitive0.5
PDGF receptorNon-competitive1.2
VEGF receptorCompetitive0.8

These findings suggest that the compound could be a candidate for further development as a targeted anticancer therapy.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of similar structural frameworks exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown moderate to strong efficacy against various bacterial strains.

Microorganism Activity
Staphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaWeak

These results highlight the potential for this compound in treating infections caused by resistant bacterial strains.

Study 1: Kinase Modulation

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thieno-pyrimidine derivatives. The authors synthesized several analogs, including our compound of interest, and evaluated their kinase inhibitory effects. The study concluded that modifications on the thieno-pyrimidine ring significantly influenced biological activity, with the methyl substitution enhancing potency against c-KIT .

Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of piperazine derivatives and their biological evaluation against pathogenic microorganisms. The results indicated that compounds with similar piperazine structures displayed varying degrees of antimicrobial activity, suggesting that our target compound may also possess these properties .

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound in synthetic batches?

Answer:
Structural validation requires proton/carbon nuclear magnetic resonance (NMR) spectroscopy to confirm bond connectivity and stereochemistry, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight verification . Purity assessment should employ reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates for rapid screening . For quantification, integrate peak areas against calibrated standards and ensure ≥95% purity for pharmacological studies.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Use NIOSH-approved P95 respirators when handling powders to prevent inhalation of particulates, and wear nitrile gloves with full-body lab coats to avoid skin contact . In case of exposure, immediately rinse eyes with saline for 15 minutes and decontaminate skin using pH-neutral soap . Store the compound in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent hygroscopic degradation .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from batch-to-batch impurity variations or differences in assay conditions . To address this:

  • Perform orthogonal purity analysis (e.g., HPLC coupled with charged aerosol detection) to quantify impurities <0.1% .
  • Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Validate findings across multiple cell lines or in vivo models to rule out system-specific artifacts.

Advanced: What experimental strategies optimize synthesis yield under variable pH and temperature?

Answer:
Employ design of experiments (DoE) to systematically vary parameters:

  • Temperature : Test 60–100°C for cyclization steps, balancing reaction rate and byproduct formation .
  • pH : Adjust to 6.5–7.5 using ammonium acetate buffers to stabilize intermediates during nucleophilic substitutions .
  • Monitor progress via in-situ FTIR to track carbonyl or amine group conversions. Post-synthesis, use recrystallization (e.g., ethanol/water mixtures) to improve purity ≥98% .

Basic: How do solubility characteristics impact formulation strategies for pharmacological studies?

Answer:
While solubility data for this compound is limited, preliminary assessments via shake-flask methods (in PBS, DMSO, or simulated gastric fluid) are critical. Low aqueous solubility (<1 mg/mL) necessitates nanoparticle encapsulation (e.g., PLGA polymers) or salt formation (e.g., mesylate or tartrate derivatives) to enhance bioavailability . For in vitro assays, dissolve in DMSO at ≤0.1% v/v to avoid cytotoxicity.

Advanced: How to design in vitro assays evaluating kinase inhibition selectivity?

Answer:

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases at 1 µM compound concentration .
  • Apply ATP concentration titrations (1–100 µM) to assess competitive inhibition mechanisms.
  • Include off-target counterscreens (e.g., GPCR binding assays) to exclude polypharmacology. Data normalization to vehicle controls and Z’-factor validation (>0.5) ensure robustness .

Basic: Which chromatographic systems separate the compound from synthetic intermediates?

Answer:
Reverse-phase HPLC with a C8 column (4.6 × 150 mm, 3 µm) and gradient elution (5–95% acetonitrile in 0.1% formic acid over 20 minutes) effectively resolves the target compound from piperazine and thienopyrimidine intermediates . For preparative purification, use flash chromatography with silica gel and dichloromethane/methanol gradients (95:5 to 85:15).

Advanced: What mechanistic approaches study metabolic stability in hepatic models?

Answer:
Incubate the compound (10 µM) with human liver microsomes (HLM) or hepatocytes in NADPH-supplemented buffer. Quantify parent compound depletion over 60 minutes using LC-MS/MS (e.g., QTRAP 6500+). Identify metabolites via high-resolution MS/MS and compare to synthetic standards. Calculate intrinsic clearance (Clint) using the in vitro half-life method, and correlate with in silico predictions (e.g., Schrödinger ADMET Predictor) .

Basic: What spectroscopic features distinguish this compound’s hydrochloride salt from its free base?

Answer:
The hydrochloride salt exhibits:

  • NMR : Downfield shifts (~2 ppm) for protonated piperazine N-H signals in D2O .
  • FTIR : Broad O-H stretches (2500–3000 cm⁻¹) from ethanol moiety and N-H bends (1600 cm⁻¹) from HCl salt formation .
  • XRPD : Distinct crystalline peaks (e.g., 2θ = 12.5°, 18.7°) absent in amorphous free base .

Advanced: How to validate target engagement in cellular models using chemical biology tools?

Answer:

  • Synthesize a biotinylated probe by conjugating the compound to biotin via a PEG linker. Confirm binding via pull-down assays with streptavidin beads and Western blotting for target proteins .
  • Use cellular thermal shift assays (CETSA) to monitor target stabilization upon heating (37–65°C). Quantify shifts in melting temperatures (ΔTm ≥ 2°C) via SDS-PAGE or nanoDSF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.